(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its unique chemical structure This compound features a benzamide core substituted with a 4-chloro group and a benzo[d]thiazol-2(3H)-ylidene moiety, which is further substituted with ethoxy and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethoxy and ethyl groups can be introduced via nucleophilic substitution reactions using ethyl halides or ethoxy reagents.
Formation of the Benzamide Moiety: The final step involves the coupling of the substituted benzo[d]thiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its pharmacological properties.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: The compound can be utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-ethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the ethyl group, which may affect its chemical properties and biological activity.
N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the chloro group, potentially altering its reactivity and interactions.
4-chloro-N-(benzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks both ethoxy and ethyl groups, which can significantly impact its overall properties.
Uniqueness
(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, ethoxy, and ethyl groups can influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-3-21-16-14(23-4-2)6-5-7-15(16)24-18(21)20-17(22)12-8-10-13(19)11-9-12/h5-11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXSGYGFUPMKBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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